molecular formula C9H16ClNO2 B7951697 trans-Hexahydro-4-methyl-2H-1,4-benzoxazin-3(4H)-one HCl

trans-Hexahydro-4-methyl-2H-1,4-benzoxazin-3(4H)-one HCl

Cat. No.: B7951697
M. Wt: 205.68 g/mol
InChI Key: LDMQPNXJHDBACV-SCLLHFNJSA-N
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Description

trans-Hexahydro-4-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride: is a chemical compound with a complex structure that includes a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Hexahydro-4-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde, followed by cyclization and reduction steps. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of trans-Hexahydro-4-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated forms or alter specific functional groups.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents into the benzoxazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry: In chemistry, trans-Hexahydro-4-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine: In medicinal chemistry, trans-Hexahydro-4-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which trans-Hexahydro-4-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    Hexahydro-1,4-benzoxazine: A structurally related compound with similar reactivity.

    4-Methyl-1,4-benzoxazine: Another analog with a different substitution pattern.

Uniqueness: trans-Hexahydro-4-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other benzoxazine derivatives.

Properties

IUPAC Name

(4aR,8aR)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-10-7-4-2-3-5-8(7)12-6-9(10)11;/h7-8H,2-6H2,1H3;1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMQPNXJHDBACV-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCC2OCC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCCC[C@H]2OCC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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